Puromycin

Stable Cell Line Generation Mammalian Cell Culture Lentiviral Transduction

Puromycin's rapid kill kinetics achieve stable mammalian cell selection in 3-5 days, significantly faster than blasticidin or G418 (7-11 days). Ideal for lentiviral systems and reproducible transgene expression. Choose for time-sensitive projects requiring minimal off-target effects on ABC transporters.

Molecular Formula C22H29N7O5
Molecular Weight 471.5 g/mol
CAS No. 53-79-2
Cat. No. B1679871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePuromycin
CAS53-79-2
SynonymsCL 13900
CL-13900
CL13900
P 638
P-638
P638
Puromycin
Puromycin Dihydrochloride
Puromycin Hydrochloride
Stylomycin
Molecular FormulaC22H29N7O5
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O
InChIInChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1
InChIKeyRXWNCPJZOCPEPQ-NVWDDTSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility50mg/ml
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Puromycin (CAS 53-79-2): Aminonucleoside Antibiotic and Protein Synthesis Inhibitor for Cell Selection and Research


Puromycin (CAS 53-79-2) is an aminonucleoside antibiotic produced by the soil actinomycete Streptomyces alboniger [1]. Functionally, it acts as a structural analog of the 3′-terminal end of aminoacyl-tRNA, incorporating into nascent polypeptide chains and causing premature chain termination, thereby inhibiting protein synthesis in both prokaryotic and eukaryotic systems [2]. Its broad-spectrum activity against Gram-positive bacteria, mammalian cells, and insect cells, coupled with its rapid cytotoxic action—reportedly capable of killing 99% of susceptible cells within 2 days—has cemented its role as a fundamental tool in molecular biology and cell culture [3].

Why Generic Substitution of Puromycin (CAS 53-79-2) Is Not Straightforward


Despite a shared mechanism of action with other translational inhibitors, the selection of puromycin over its closest analogs, such as blasticidin S, G418, or hygromycin B, is not a matter of simple interchangeability. The quantitative differences in their selection kinetics, off-target effects on cellular machinery like ABC transporters, and distinct impacts on recombinant protein expression levels preclude direct substitution without compromising experimental outcomes [1]. The following evidence demonstrates that puromycin's specific performance profile—characterized by its uniquely rapid kill kinetics and distinct interaction with multidrug resistance pathways—is a critical determinant for achieving optimal and reproducible results in stable cell line generation and protein synthesis studies [2].

Quantitative Evidence Guide for Puromycin (CAS 53-79-2) vs. Alternative Selection Antibiotics


Puromycin Demonstrates Superior Kill Kinetics Compared to Blasticidin S, G418, and Hygromycin B in Mammalian Cell Selection

Puromycin selection achieves complete elimination of non-resistant cells significantly faster than blasticidin S, G418, or hygromycin B. Direct comparison in 293T cells shows puromycin selection completes in 3-5 days at 1-2 µg/mL, while blasticidin and G418 require 7-11 days at higher concentrations [1]. In another study, puromycin killed 99% of cells within 2 days, whereas blasticidin failed to completely kill all cells even at concentrations significantly above the minimum recommended concentration over a 10-day selection period [2].

Stable Cell Line Generation Mammalian Cell Culture Lentiviral Transduction

Puromycin-Based Selection Yields Intermediate Recombinant Protein Expression with Lower Cell-to-Cell Variability than G418/Blasticidin

In a comparative study of selectable markers in HEK293 cells, vectors with the puromycin resistance gene (PuroR) yielded intermediate recombinant protein expression levels, significantly outperforming neomycin (NeoR/G418) and blasticidin (BsdR)-based systems. Critically, PuroR and HygR-based selections also exhibited lower cell-to-cell variability in transgene expression compared to NeoR and BsdR [1].

Recombinant Protein Expression Transgenic Cell Lines HEK293

Puromycin and G418 Are Substrates for ABC Transporters, Unlike Hygromycin B

The efficacy of selection antibiotics can be compromised by multidrug resistance transporters. A study using MDCKII cells overexpressing specific transporters demonstrated that both puromycin and G418 are substrates for several ABC transporters, notably P-glycoprotein (Pgp/ABCB1). In contrast, hygromycin B was not a good substrate for any of the investigated transporters [1]. Additionally, puromycin was shown to induce the expression of ABCC1/MRP1 at the mRNA level, while G418 suppressed ABCB1/Pgp, and hygromycin B had no effect [1].

Multidrug Resistance ABC Transporters Cell Line Development

Puromycin Aminonucleoside (PAN) Nephrosis: A Specific and Widely-Used Rodent Model of Podocyte Injury

Puromycin aminonucleoside (PAN), a derivative of puromycin that lacks significant protein synthesis inhibition, is a standard tool for inducing a well-established model of podocyte injury and nephrotic syndrome in rats [1]. A single intraperitoneal injection of PAN at 50 mg/kg reliably induces heavy proteinuria and glomerular damage, mimicking key aspects of human minimal change disease (MCD) and focal segmental glomerulosclerosis (FSGS) [2][3]. This specific application of a puromycin derivative is unique and not replicated by other selection antibiotics.

Nephrology Podocyte Biology Kidney Disease Model

Optimal Application Scenarios for Puromycin (CAS 53-79-2) Based on Quantitative Evidence


Rapid Generation of Mammalian Stable Cell Lines via Lentiviral Transduction

Puromycin is the antibiotic of choice for selecting stable mammalian cell lines when time is a critical factor. As shown in Section 3, its selection timeline of 3-5 days in 293T cells is significantly faster than the 7-11 days required for blasticidin or G418 [1]. This rapid kill kinetic allows for quicker generation of stable pools or clonal populations, accelerating downstream functional assays or protein production workflows. This is particularly advantageous for lentiviral delivery systems, where the pac gene is commonly incorporated .

Selection in Cell Lines with Low or Moderate ABC Transporter Activity

Given that puromycin is a known substrate for ABC transporters like Pgp/ABCB1, its use is optimal in cell lines where intrinsic multidrug resistance is minimal or well-characterized. In such contexts, puromycin provides a robust selection that is both rapid and yields intermediate-to-high recombinant protein expression with low cell-to-cell variability, outperforming G418 and blasticidin in these metrics [2]. It is a preferred marker when reproducible transgene expression is paramount and when the alternative of hygromycin B (which bypasses ABC transporters) is not suitable for experimental reasons [3].

Induction of Podocyte Injury and Nephrosis in Rodent Models

The puromycin derivative, puromycin aminonucleoside (PAN), is a cornerstone tool in nephrology research for creating a reproducible model of podocyte injury and nephrotic syndrome in rats. A standard protocol involving a single intraperitoneal injection of 50 mg/kg PAN induces significant proteinuria and glomerular damage, mimicking human minimal change disease [4][5]. This model is used extensively for investigating the pathogenesis of proteinuric kidney diseases and for evaluating potential therapeutic interventions targeting podocyte function [6].

Dual-Selectable Marker Systems for Sequential or Simultaneous Transfection

Puromycin's compatibility with other selection antibiotics allows for its use in dual-selection systems. For instance, the combination of G418 and puromycin has been effectively used to generate double gene-converted embryonic stem (ES) cells for mouse model production [7]. The distinct resistance genes (neo and pac) and their respective selection agents can be applied sequentially or simultaneously to select for multiple genetic modifications, enabling complex cell engineering projects.

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